molecular formula C15H22N4O2S B3003445 6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one CAS No. 953016-94-9

6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one

Cat. No.: B3003445
CAS No.: 953016-94-9
M. Wt: 322.43
InChI Key: HSNXUNVHFFHYHX-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a thiazolopyrimidine derivative characterized by a bicyclic core (thiazolo[3,2-a]pyrimidinone) with 6,7-dimethyl substituents and a 4-methylpiperazine-containing side chain. This compound’s molecular formula is C₁₆H₂₂N₄O₂S, with a molecular weight of 334.44 g/mol.

Properties

IUPAC Name

6,7-dimethyl-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-10-11(2)16-15-19(14(10)21)12(9-22-15)8-13(20)18-6-4-17(3)5-7-18/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNXUNVHFFHYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring, which can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Pyrimidine Ring Construction: The thiazole intermediate is then subjected to condensation reactions with suitable amidine or guanidine derivatives to form the fused pyrimidine ring.

    Substitution Reactions: The final steps involve introducing the 2-oxoethyl and 4-methylpiperazin-1-yl groups through nucleophilic substitution reactions, often using reagents like ethyl chloroformate and 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids or ketones depending on the site of oxidation.

    Reduction Products: Alcohols or amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one has been studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 6,7-dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and thereby modulating biological pathways. For example, it may inhibit or activate specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Piperazine Role : The 4-methylpiperazine group in the target compound balances solubility and bioavailability, a critical factor in CNS drug candidates .
  • Unmet Data Gaps : Specific biological data (e.g., IC₅₀ values, pharmacokinetics) for the target compound are absent in the evidence, necessitating further studies to benchmark against analogs like the anticancer-active 2-(benzylidene) derivatives ().

Biological Activity

6,7-Dimethyl-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of appropriate thiazole and pyrimidine derivatives. The synthesis typically includes the formation of the thiazolo-pyrimidine core followed by the introduction of substituents such as the methylpiperazine moiety.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated that derivatives of thiazolo[4,5-b]pyridine showed potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.21 μM for some derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)
6,7-Dimethyl CompoundPseudomonas aeruginosa0.21
Thiazolo Derivative AEscherichia coli0.25
Thiazolo Derivative BMicrococcus luteus0.30

Anticancer Activity

In vitro studies have shown that thiazole derivatives can inhibit cancer cell proliferation. The compound's structural characteristics allow it to interact with specific molecular targets involved in cancer progression. For instance, compounds with similar thiazole-pyrimidine frameworks have demonstrated cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways. Molecular docking studies suggest that it binds effectively to DNA gyrase and MurD enzymes, key targets in bacterial DNA replication and cell wall synthesis respectively. The binding energies observed were comparable to those of established antibiotics like ciprofloxacin, indicating a strong potential for antibacterial activity .

Case Studies

  • Antibacterial Efficacy : In a comparative study, the thiazolo-pyrimidine derivative was tested against standard antibiotics. Results showed that it had superior activity against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.
  • Cytotoxicity Assessment : In a cytotoxicity assay using human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values indicating significant cell growth inhibition compared to control groups.

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